![molecular formula C6H16O8P2 B1231180 1,6-Hexanediol bisphosphate CAS No. 674-70-4](/img/structure/B1231180.png)
1,6-Hexanediol bisphosphate
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Overview
Description
Hexane-1,6-diyl bis[dihydrogen (phosphate)] is a monoalkyl phosphate.
Scientific Research Applications
1. Role in Enzyme Activities and Cellular Functions
1,6-Hexanediol is known for its impact on various enzyme activities. Düster et al. (2021) found that even at 1% concentration, 1,6-hexanediol significantly impairs kinase and phosphatase activities and partially blocks DNA polymerases. This suggests caution in interpreting data from phase separation studies using 1,6-hexanediol, due to its broad impact on protein phosphorylation in cells (Düster, Kaltheuner, Schmitz, & Geyer, 2021).
2. Influence in Bacterial Glycogen Biosynthesis
1,6-Hexanediol bisphosphate serves as an effective activator in ADP-glucose synthase, enhancing the enzyme's affinity for ATP- and ADP-glucose. Haugen and Preiss (1979) demonstrated that this activation modifies substrate saturation curves, indicating its critical role in the enzymatic regulation of glycogen biosynthesis in bacteria (Haugen & Preiss, 1979).
3. Interaction with Chromatin in Living Cells
Itoh et al. (2021) explored how 1,6-hexanediol affects chromatin dynamics in human cells. They discovered that it drastically suppresses chromatin motion and hyper-condenses it, particularly at concentrations of 5% or higher. This distinct action of 1,6-hexanediol on chromatin is separate from its known melting activity of liquid droplets (Itoh, Iida, Tamura, Nagashima, Shiraki, Goto, Hibino, Ide, & Maeshima, 2021).
4. Chemical Synthesis and Catalysis
1,6-Hexanediol is a key component in chemical synthesis, particularly in the production of adipic acid and other polymers. Mounguengui-Diallo et al. (2018) examined the role of 1,6-hexanediol in the aerobic oxidation to adipic acid, a critical process for polymer synthesis. They highlighted the effectiveness of certain metal catalysts in this process (Mounguengui-Diallo, Vermersch, Perret, Pinel, & Besson, 2018).
properties
CAS RN |
674-70-4 |
---|---|
Product Name |
1,6-Hexanediol bisphosphate |
Molecular Formula |
C6H16O8P2 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
6-phosphonooxyhexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H16O8P2/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
WEFLHIGSMGJZMW-UHFFFAOYSA-N |
SMILES |
C(CCCOP(=O)(O)O)CCOP(=O)(O)O |
Canonical SMILES |
C(CCCOP(=O)(O)O)CCOP(=O)(O)O |
Other CAS RN |
674-70-4 |
synonyms |
1,6-hexanediol bisphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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